酸性红26

描述

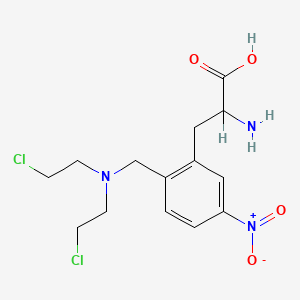

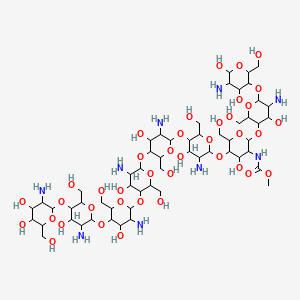

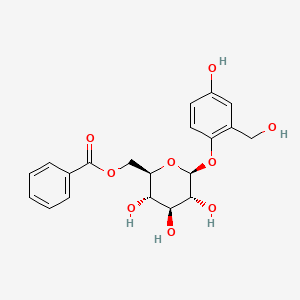

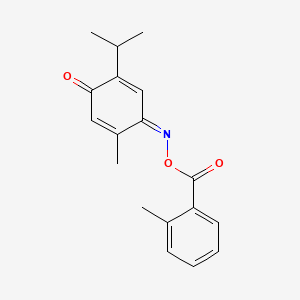

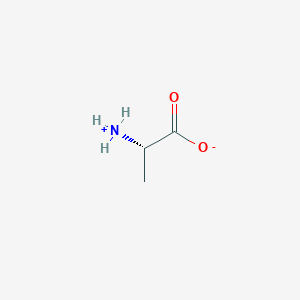

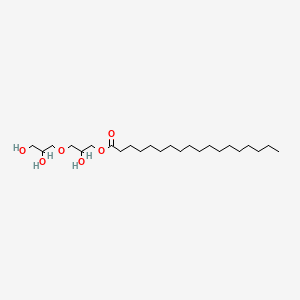

Acid Red 26 is an organic sodium salt that is the disodium salt of 4-[(2,4-dimethylphenyl)diazenyl]-3-hydroxynaphthalene-2,7-disulfonic acid . It appears as dark red crystals or red powder . Its use is largely confined to Masson’s trichrome, where it gives a slight orange shading to the red of the cytoplasmic structures .

Molecular Structure Analysis

The molecular structure of Acid Red 26 is characterized by the chromophoric azo group (N=N) generally attached to benzene or naphthalene derivatives containing electron withdrawing and/or donating groups as substituents . The molecular formula is C18H14N2Na2O7S2 .Physical And Chemical Properties Analysis

Acid Red 26 is a red to dark red to brown powder or crystal . It is soluble in water for red orange to red, hardly soluble in ethanol and acetone, and insoluble in other organic solvents . The molecular weight is 480.42 g/mol .科学研究应用

土壤酸化与修复

酸性红26的一个重要应用领域在于土壤科学,特别是在了解土壤酸化过程以及粪肥作为缓解剂的有效性方面。在中国南部红壤中进行了长达18年的研究,表明化学氮肥施用加速了土壤酸化,这是一个主要限制产量的因素。相反,猪粪的施用已被证明可以防止或逆转这种酸化过程,从而促进农业可持续发展(Cai et al., 2015)。

染料降解与环境修复

This compound,像其他染料一样,在水体中存在环境挑战。研究集中在其在水溶液中的降解和去除方法上,旨在减轻其环境影响。声光催化等技术已显示出在通过声裂解与光催化相结合来降解this compound方面具有潜力,从而提高了过程的效率并实现更高的矿化速率(Madhavan et al., 2010)。

互变异构平衡研究

对this compound的分子结构研究揭示了其互变异构平衡的见解,这对其稳定性和反应性具有影响。利用紫外-可见、拉曼和SERS光谱分析来了解this compound的不同互变异构体在何种条件下占主导地位。这项研究对于开发需要染料特定互变异构形式的应用至关重要(Vannucci et al., 2021)。

光催化降解

This compound也是光催化降解研究的对象,这是一种利用光来催化降解污染物的过程。已经优化了操作参数,如氧化剂浓度、反应器长度和光强度,以提高水中this compound的降解效率,有助于开发有效的废水处理技术(Daneshvar et al., 2005)。

毒性评估

了解this compound的毒性对于评估其在各种应用中的安全性至关重要。使用斑马鱼幼虫进行的研究评估了染料的毒性,发现其在高浓度下可以诱导发育异常和特定器官毒性。这些发现对于监管评估以及确保在工业和商业产品中安全使用this compound至关重要(Shen et al., 2015)。

安全和危害

作用机制

Target of Action

Acid Red 26, also known as Ponceau 2R, is primarily used as a histological dye . It is used in Masson’s trichrome staining, where it gives a slight orange shading to the red of the cytoplasmic structures . Therefore, its primary targets are the cytoplasmic structures within cells .

Mode of Action

As a histological dye, it likely interacts with its targets (cytoplasmic structures) by binding to specific cellular components, thereby highlighting these structures under microscopic examination .

Biochemical Pathways

As a histological dye, its primary function is to provide contrast in microscopic examination rather than to interact with or alter biochemical pathways .

Result of Action

The primary result of Acid Red 26’s action is the staining of cytoplasmic structures, which allows for enhanced visualization under a microscope . This staining can provide valuable information about the structure and health of cells in a tissue sample .

Action Environment

The action of Acid Red 26 can be influenced by various environmental factors. For instance, the pH and temperature of the solution in which the dye is dissolved can affect its staining properties . Additionally, the type of tissue and the specific cellular components present can also influence the dye’s efficacy and stability .

属性

IUPAC Name |

disodium;4-[(2,4-dimethylphenyl)diazenyl]-3-hydroxynaphthalene-2,7-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O7S2.2Na/c1-10-3-6-15(11(2)7-10)19-20-17-14-5-4-13(28(22,23)24)8-12(14)9-16(18(17)21)29(25,26)27;;/h3-9,21H,1-2H3,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJVBLROMQZEFPA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)[O-])S(=O)(=O)[O-])C.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2Na2O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7481-49-4 (Parent) | |

| Record name | Ponceau MX | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003761533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

480.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

C.i. food red 5 appears as dark red crystals or red powder. (NTP, 1992), Dark red solid; [HSDB] Deep red powder; [MSDSonline] | |

| Record name | C.I. FOOD RED 5 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16137 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ponceau MX | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6774 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

1 to 10 mg/mL at 68 °F (NTP, 1992), VERY SLIGHTLY SOL IN ETHER, ETHANOL & ACETONE; INSOLUBLE IN OIL, SOL IN WATER | |

| Record name | C.I. FOOD RED 5 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16137 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PONCEAU MX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2947 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

DARK-RED CRYSTALS | |

CAS RN |

3761-53-3 | |

| Record name | C.I. FOOD RED 5 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16137 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ponceau MX | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003761533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 4-[2-(2,4-dimethylphenyl)diazenyl]-3-hydroxy-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium 1-(2,4-dimethylphenylazo)-2-hydroxynaphthalene-3,6-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.072 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PONCEAU XYLIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3J3635T4U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PONCEAU MX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2947 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

greater than 572 °F (NTP, 1992) | |

| Record name | C.I. FOOD RED 5 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16137 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Acid Red 26?

A1: The molecular formula of Acid Red 26 is C18H16N2O7S2, and its molecular weight is 432.47 g/mol.

Q2: What spectroscopic data is available for Acid Red 26?

A2: [] Researchers have extensively studied Acid Red 26 using various spectroscopic techniques, including Raman spectroscopy, UV-vis spectroscopy, and FT-IR spectroscopy. These techniques have provided valuable information about the vibrational modes, electronic transitions, and functional groups present in the molecule. [] High-resolution UPLC-MS has also been utilized to identify Acid Red 26 and its isomers based on their mass-to-charge ratios and fragmentation patterns. []

Q3: What are the known toxicological effects of Acid Red 26?

A4: [] Studies using zebrafish larvae have shown that Acid Red 26 can induce developmental abnormalities, such as delayed yolk sac absorption and swimming bladder deflation, at concentrations above 2500 µg/mL. Additionally, cardiovascular toxicity was observed in the zebrafish model. [] Further research is necessary to fully understand the potential long-term effects of Acid Red 26 exposure.

Q4: What are the environmental concerns related to Acid Red 26?

A5: [] Acid Red 26, being an azo dye, poses environmental concerns due to its potential toxicity and persistence in the environment. Research has focused on developing effective methods for its degradation and removal from wastewater. [] Photocatalytic degradation using graphitic carbon nitride (g-C3N4) and UV-A irradiation has shown promising results in removing Acid Red 26 from both synthetic and actual municipal wastewater. [] Biosorption using bacterial biomass of Aeromonas hydrophila RC1 is another eco-friendly approach investigated for removing Acid Red 26 from aqueous solutions. [] Understanding the ecotoxicological effects and developing strategies to mitigate the negative impacts of Acid Red 26 are crucial aspects of its responsible use.

Q5: What analytical methods are employed to detect and quantify Acid Red 26?

A7: Several analytical techniques are utilized to detect and quantify Acid Red 26. [] High-performance liquid chromatography (HPLC) coupled with a UV detector is a common method for determining Acid Red 26 in various matrices, including food. [] This method offers good linearity, sensitivity, and accuracy for the analysis of Acid Red 26. [] More sophisticated techniques, such as liquid chromatography-mass spectrometry (LC-MS) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), provide higher sensitivity and selectivity, allowing for the identification and quantification of Acid Red 26 even in complex mixtures. [, , ]

Q6: How can computational chemistry contribute to the understanding of Acid Red 26?

A8: Computational chemistry tools can be valuable in predicting the properties, reactivity, and potential environmental fate of Acid Red 26. [] QSAR models can be developed to assess the impact of structural modifications on the dye's activity, potency, and selectivity.

Q7: What are the future research directions for Acid Red 26?

A9: [] Future research should focus on developing sustainable and environmentally friendly alternatives to Acid Red 26, particularly in applications where its use raises health or environmental concerns. [] Investigating efficient methods for its degradation and removal from the environment is also crucial. Moreover, understanding the detailed mechanisms of toxicity and exploring potential applications in other fields, such as biosensing or photocatalysis, are promising areas for further investigation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。